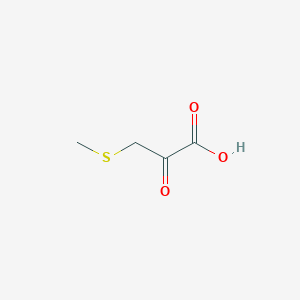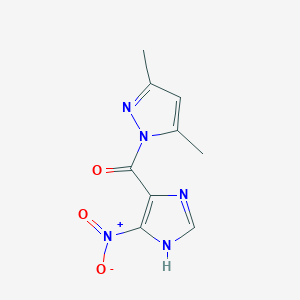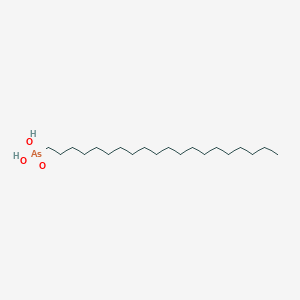
Icosylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosylarsonic acid is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a long-chain hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of icosylarsonic acid typically involves the reaction of arsenic trioxide with a long-chain alkyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsenic-carbon bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a batch or continuous flow reactor, with careful monitoring of reaction parameters to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Icosylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative.
Substitution: The long-chain hydrocarbon group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Arsenic oxides and various organic oxidation products.
Reduction: Arsine derivatives and other reduced forms of the compound.
Substitution: Substituted organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Icosylarsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of icosylarsonic acid involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected include oxidative stress response and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylarsine oxide
- Arsenobetaine
- Arsenocholine
Comparison
Icosylarsonic acid is unique due to its long-chain hydrocarbon group, which imparts different physicochemical properties compared to other organoarsenic compounds. This uniqueness makes it suitable for specific applications where other compounds may not be effective. For example, its hydrophobic nature allows it to interact differently with biological membranes and proteins, leading to distinct biological activities.
Propiedades
Número CAS |
18855-16-8 |
|---|---|
Fórmula molecular |
C20H43AsO3 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
icosylarsonic acid |
InChI |
InChI=1S/C20H43AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22,23)24/h2-20H2,1H3,(H2,22,23,24) |
Clave InChI |
PSCYXUZTCMVPFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
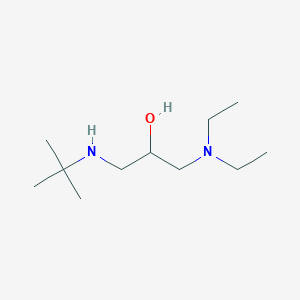
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
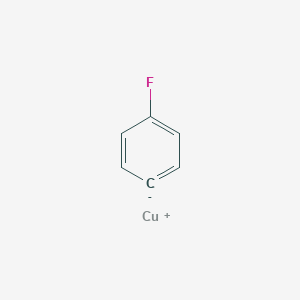
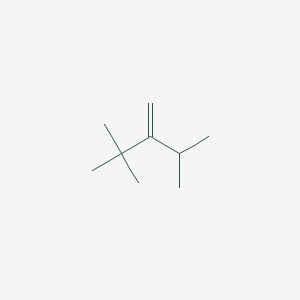


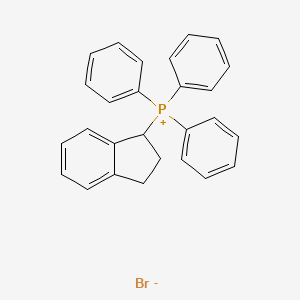
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
